Superior Reduction in Mean Postpartum Blood Loss vs. Oxytocin and Misoprostol
In a prospective hospital-based study comparing three uterotonics for active management of the third stage of labor, intramuscular methylergometrine (0.2 mg) demonstrated a statistically significant reduction in mean blood loss compared to both rectal misoprostol (400 mcg) and low-dose intravenous oxytocin (5 IU) [1]. The quantified difference in blood loss positions methylergometrine as the most effective agent for minimizing hemorrhage in this direct comparison.
| Evidence Dimension | Mean Postpartum Blood Loss (mL) |
|---|---|
| Target Compound Data | 246.87 ± 65.44 mL |
| Comparator Or Baseline | Misoprostol: 346.13 ± 58.35 mL; Oxytocin: 334.5 ± 69.20 mL |
| Quantified Difference | Reduction of ~99 mL vs. misoprostol and ~88 mL vs. oxytocin (P = 0.000) |
| Conditions | Prospective hospital-based study; 75 patients undergoing vaginal delivery; AMTSL protocol. |
Why This Matters
This data directly supports methylergometrine's procurement for settings where minimizing intra-partum blood loss is the paramount clinical concern.
- [1] Kumari, S., et al. (2019). Comparison of intramuscular methylergometrine, rectal misoprostol, and low-dose intravenous oxytocin in active management of the third stage of labor. Tzu Chi Medical Journal, 31(3), 158-162. View Source
